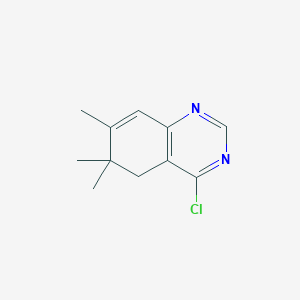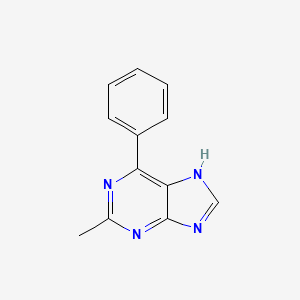
2-methyl-6-phenyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-phenyl-9H-purine is a purine derivative characterized by a methyl group at the 2-position and a phenyl group at the 6-position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structural modifications in 2-Methyl-6-phenyl-9H-purine make it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenyl-9H-purine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-6-phenyl-9H-purine with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-Methyl-6-phenyl-9H-purine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-phenyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-phenyl-9H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-phenyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
2,6-Diaminopurine: Another purine derivative with amino groups at positions 2 and 6.
6-Mercaptopurine: A purine analog used as an anticancer and immunosuppressive agent.
2-Aryladenine Derivatives: Compounds with aryl groups at the 2-position, studied for their receptor antagonistic properties.
Uniqueness: 2-Methyl-6-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
918536-91-1 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-methyl-6-phenyl-7H-purine |
InChI |
InChI=1S/C12H10N4/c1-8-15-10(9-5-3-2-4-6-9)11-12(16-8)14-7-13-11/h2-7H,1H3,(H,13,14,15,16) |
Clave InChI |
GKIXNPISXKIZRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=N1)N=CN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



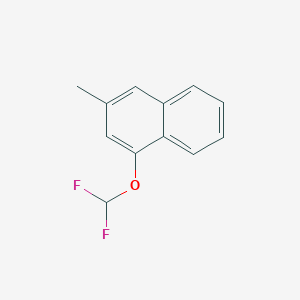
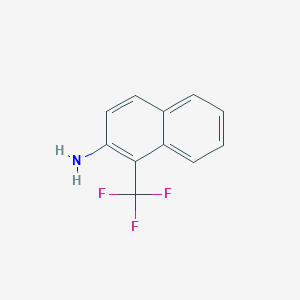

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)


![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

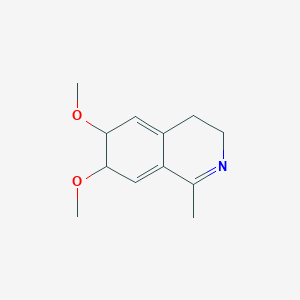
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)


